molecular formula C16H12BrClN4OS B12052681 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-73-8

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12052681
CAS No.: 478254-73-8
M. Wt: 423.7 g/mol
InChI Key: BUAONYVFOFZBSZ-DJKKODMXSA-N
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Description

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-chlorophenylhydrazine, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium azide or potassium cyanide.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol include:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse range of applications.

Properties

CAS No.

478254-73-8

Molecular Formula

C16H12BrClN4OS

Molecular Weight

423.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrClN4OS/c1-23-14-6-5-12(17)7-11(14)9-19-22-15(20-21-16(22)24)10-3-2-4-13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

BUAONYVFOFZBSZ-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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